gamma-Heptalactone

概要

説明

準備方法

Gamma-Heptalactone can be synthesized using triethyl phosphonoacetate and furfural as raw materials. The reaction involves an alkaline catalyst to obtain a 2-furanacrylic acid ethyl ester intermediate, which is then hydrogenated and cyclized under the action of a high-activity metal catalyst to produce this compound . This method is advantageous due to the low cost of raw materials, high product yield, and high purity of the final product .

化学反応の分析

Gamma-Heptalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with OH radicals, leading to the formation of acyl peroxynitrates, which are significant in atmospheric chemistry and pollution studies . Common reagents used in these reactions include hydrogen and metal catalysts for hydrogenation and cyclization processes . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Antifungal Applications

Recent studies have highlighted the antifungal properties of gamma-heptalactone. Research indicates that it can disrupt fungal communication systems, making it a candidate for developing new antifungal treatments. For instance, a study by Efremenko et al. (2024) demonstrated significant antifungal activity, suggesting its potential use in combating fungal infections effectively .

Influence on Monascus Purpureus

This compound has been shown to enhance the production of bioactive compounds in Monascus purpureus , a fungus widely used in Asian cuisine and traditional medicine. A study published by Shi et al. (2022) confirmed that adding this compound increases the yields of Monascus pigments (MPs) and monacolin K (MK), which are valuable for their health benefits . The following table summarizes the effects observed:

| Concentration (μM) | Increase in MPs Yield (%) | Increase in MK Yield (%) |

|---|---|---|

| 25 | 115.70 | 62.38 |

| 50 | 141.52 | Not specified |

| 100 | 100.88 | Not specified |

This study also indicated that this compound promotes the expression of biosynthesis genes related to these metabolites, enhancing their production during fermentation processes .

Atmospheric Chemistry

This compound participates in important chemical reactions involving hydroxyl radicals (OH). Research by Baptista et al. (2023) explored its reactions at atmospheric pressure, leading to the formation of acyl peroxynitrates (APN), compounds relevant to atmospheric chemistry and pollution studies . Understanding these reactions is crucial for assessing environmental impacts and developing strategies for pollution control.

Fragrance Ingredient Safety

This compound is also utilized as a fragrance ingredient in consumer products. A safety assessment conducted by Api et al. (2019) evaluated its potential risks, concluding that it does not present significant genotoxic potential or concerns for repeated dose toxicity at current exposure levels . This assessment ensures that this compound can be safely used in various applications without adverse health effects.

Quorum Sensing Molecule

In microbial ecology, this compound has been identified as an endogenously produced quorum-sensing molecule in fungi such as Aspergillus nidulans. This discovery indicates its role in regulating growth and secondary metabolite production within microbial communities . Such findings could lead to innovative approaches in biotechnology and agriculture by manipulating microbial behavior for enhanced productivity.

作用機序

Gamma-Heptalactone exerts its effects through quorum sensing, a sophisticated cell-to-cell signaling system employed by many bacterial species . This mechanism involves the diffusion of quorum-sensing molecules from microbial cells into the surrounding environment. When these molecules reach a threshold concentration, they alter the gene expression of the entire population in a coordinated manner . In Aspergillus nidulans, this compound accumulates at high cell density and can alter the organism’s behavior at low cell density .

類似化合物との比較

Gamma-Heptalactone is similar to other lactones such as gamma-Hexalactone, delta-Hexalactone, and gamma-Nonalactone . its unique properties, such as its role as a quorum-sensing molecule and its specific applications in fungal communication and bioactive compound production, set it apart from these similar compounds . Other similar compounds include (±)-gamma-Propyl-gamma-butyrolactone and (±)-Dihydro-5-propyl-2(3H)-furanone .

生物活性

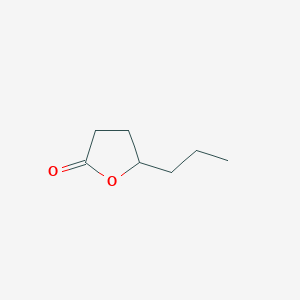

Gamma-heptalactone, a cyclic ester with the chemical formula C₇H₁₄O₂, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological effects, focusing on its role in enhancing the production of secondary metabolites in fungi, its potential as an antioxidant and antibacterial agent, and its implications in toxicological studies.

This compound belongs to a class of compounds known as lactones, which are characterized by a cyclic structure formed from the condensation of hydroxy acids. The unique structure of this compound contributes to its reactivity and biological activity.

1. Effect on Fungal Metabolites

Recent studies have highlighted the significant role of this compound in enhancing the production of secondary metabolites in fungi, particularly Monascus purpureus. This fungus is well-known for producing bioactive compounds such as Monascus pigments (MPs) and monacolin K (MK), which have applications in food coloring and cholesterol management.

- Study Findings : A study reported that the addition of this compound at concentrations of 25 μM and 50 μM significantly increased the yields of MPs by 115.70%, 141.52%, and 100.88% for yellow, orange, and red pigments respectively. Additionally, MK yield increased by 62.38% at 25 μM compared to control groups .

- Mechanism : Gene expression analysis revealed that this compound treatment upregulated several biosynthesis genes associated with MPs and MK production. Notably, genes such as mokA, mokC, and mokE exhibited enhanced expression levels post-treatment .

| Concentration (μM) | Yield Increase (%) | Pigment Type |

|---|---|---|

| 25 | 62.38 | Monacolin K |

| 50 | 115.70 | Yellow MP |

| 50 | 141.52 | Orange MP |

| 50 | 100.88 | Red MP |

2. Antioxidant Activity

This compound has been investigated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

- Research Insights : In vitro assays demonstrated that this compound exhibits notable antioxidant activity, contributing to the protection of cells against oxidative damage .

3. Antibacterial Properties

The compound also shows potential antibacterial activity against various pathogens. This characteristic is particularly relevant in the context of increasing antibiotic resistance.

- Findings : Studies indicate that this compound possesses inhibitory effects on certain bacterial strains, although specific mechanisms remain to be fully elucidated .

Toxicological Considerations

While this compound exhibits promising biological activities, understanding its safety profile is crucial for potential applications.

- Genotoxicity : Research suggests that this compound does not exhibit significant genotoxic effects under tested conditions. For instance, it did not induce mutagenic responses in the Ames test and was considered non-clastogenic based on available data .

- Developmental Toxicity : A risk assessment indicated that this compound's margin of exposure is adequate for developmental toxicity endpoints, with no adverse effects reported at doses up to 1000 mg/kg/day .

特性

IUPAC Name |

5-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVVMPLPMNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047611 | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |

| Record name | gamma-Heptalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol and most fixed oils | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 (20°) | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-21-5, 57129-71-2 | |

| Record name | γ-Heptalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Heptalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HEPTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-5-propyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of gamma-Heptalactone in agriculture?

A1: this compound shows promise as a biostimulant for beneficial bacteria in agricultural settings [, ]. Specifically, it promotes the growth of Rhodococcus erythropolis, a bacterium known to degrade N-acylhomoserine lactones (AHLs) [, ]. AHLs are signaling molecules used by certain plant pathogens, like Pectobacterium, to regulate their virulence. By encouraging the growth of R. erythropolis, this compound could potentially disrupt this signaling process and help protect crops like potatoes from disease [, ].

Q2: How does this compound interact with Rhodococcus erythropolis?

A2: Research suggests that R. erythropolis can utilize this compound as a carbon source, leading to its rapid degradation in the rhizosphere []. This assimilation likely contributes to the increased growth and root colonization observed in R. erythropolis populations treated with this compound [, ].

Q3: Beyond its potential in agriculture, what other applications does this compound have?

A3: this compound is a known flavor and fragrance compound. Research indicates its potential for modulating food aroma profiles [, ]. For instance, it's been identified as a component in rose-type cigarette essences to enhance aroma [] and in tobacco essences to enhance the natural aromatic characteristics []. In cheese, studies have explored its contribution to specific aroma profiles [].

Q4: Does this compound form complexes with starch?

A4: While starch, particularly amylose, can form inclusion complexes with various ligands, this compound shows limited complexing ability []. This is likely due to its relatively short linear chain compared to other lactones that effectively form complexes with starch [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。